

Analytical methods for characterization of 6-Chloro-5-methoxypicolinic acid

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Compound of Interest

Compound Name: 6-Chloro-5-methoxypicolinic acid

CAS No.: 112750-30-8

Cat. No.: B471563

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Application Note: Comprehensive Characterization of **6-Chloro-5-methoxypicolinic Acid**

Executive Summary & Introduction

6-Chloro-5-methoxypicolinic acid (CAS: 112750-30-8) is a critical pyridine-based intermediate, often utilized in the synthesis of agrochemicals (e.g., picolinate herbicides) and pharmaceutical scaffolds. Its structural integrity—defined by the specific regiochemistry of the chlorine and methoxy substituents relative to the carboxylic acid—is paramount for downstream efficacy.

This guide provides a rigorous, multi-modal analytical framework for characterizing this compound. Unlike generic protocols, this document addresses the specific challenges posed by the amphoteric nature of the picolinic acid moiety and the electronic effects of the 5-methoxy/6-chloro substitution pattern.

Key Challenges Addressed:

- **Regioisomer Differentiation:** Distinguishing the 5-methoxy isomer from the 4-methoxy byproduct.

- Solubility Management: Overcoming aggregation issues in neutral aqueous media.
- Quantification: High-precision HPLC methods for assay and impurity tracking.

Physicochemical Profile

The following parameters establish the baseline identity of the material.

Property	Specification / Value	Method
Chemical Name	6-Chloro-5-methoxypyridine-2-carboxylic acid	Nomenclature
CAS Number	112750-30-8	Database Verification
Molecular Formula	C ₇ H ₆ ClNO ₃	Elemental Analysis
Molecular Weight	187.58 g/mol	Mass Spectrometry
Appearance	Off-white to pale yellow crystalline solid	Visual Inspection
Solubility	Soluble in DMSO, Methanol, dilute NaOH; Sparingly soluble in water (acidic pH)	Visual/Gravimetric
pKa (Predicted)	~3.2 (COOH), ~0.5 (Pyridine N)	Potentiometric Titration
Melting Point	193–195 °C (Decomposition likely)	DSC

Chromatographic Characterization (HPLC & LC-MS)

Protocol A: HPLC-UV Purity Assay

Purpose: Quantitative determination of purity and assay against a reference standard.

Rationale: The carboxylic acid group requires pH control to prevent peak tailing. A low pH mobile phase suppresses ionization of the carboxylate (keeping it as COOH), increasing retention on the C18 column and improving peak symmetry.

- Instrument: HPLC with PDA (Photodiode Array) Detector.
- Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 × 150 mm, 3.5 μm.
- Column Temperature: 30 °C.
- Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 5–10 μL.
- Detection: UV at 270 nm (Primary), 220 nm (Secondary for impurities).

Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
10.0	40	60
12.0	5	95
15.0	5	95
15.1	95	5

| 20.0 | 95 | 5 (Equilibration) |

Self-Validating Criteria:

- Tailing Factor: $0.8 \leq T \leq 1.5$.^[1]
- Resolution: > 2.0 between the main peak and nearest impurity (often the des-chloro or regioisomer).
- RSD (n=6): < 1.0% for the main peak area.

Protocol B: LC-MS Impurity Profiling

Purpose: Identification of synthesis byproducts (e.g., 6-chloro-4-methoxypicolinic acid, over-chlorinated species).

- Ionization: Electrospray Ionization (ESI), Positive and Negative modes switching.
 - Note: Negative mode (ESI-) is often more sensitive for carboxylic acids $[M-H]^-$.
- Mass Range: 100–600 m/z.
- Mobile Phase Modifier: Replace Phosphoric Acid with 0.1% Formic Acid (Volatile).

Target Impurities:

- Des-chloro analog: $[M-H]^- = 152.04$ (Loss of Cl).
- Regioisomer (4-OMe): Same mass (186.0), differentiated by retention time (4-OMe typically elutes earlier due to lower lipophilicity shielding).
- Methyl Ester (intermediate): $[M+H]^+ = 202.0$.

Spectroscopic Structural Elucidation

Protocol C: NMR Spectroscopy

Purpose: Definitive structural confirmation and regioisomer differentiation.

Solvent: DMSO- d_6 (Preferred due to solubility and lack of exchangeable protons interfering with COOH).

Expected 1H NMR Data (400 MHz, DMSO- d_6):

- δ 13.0–13.5 ppm (br s, 1H): Carboxylic acid proton (-COOH). Broadening indicates hydrogen bonding.
- δ 8.15 ppm (d, $J \approx 8.5$ Hz, 1H): H-3 (Ortho to COOH). Downfield due to the electron-withdrawing carbonyl group.

- δ 7.65 ppm (d, $J \approx 8.5$ Hz, 1H): H-4 (Meta to COOH, Ortho to OMe). Upfield relative to H-3 due to the electron-donating methoxy group.
- δ 3.98 ppm (s, 3H): Methoxy group (-OCH₃).

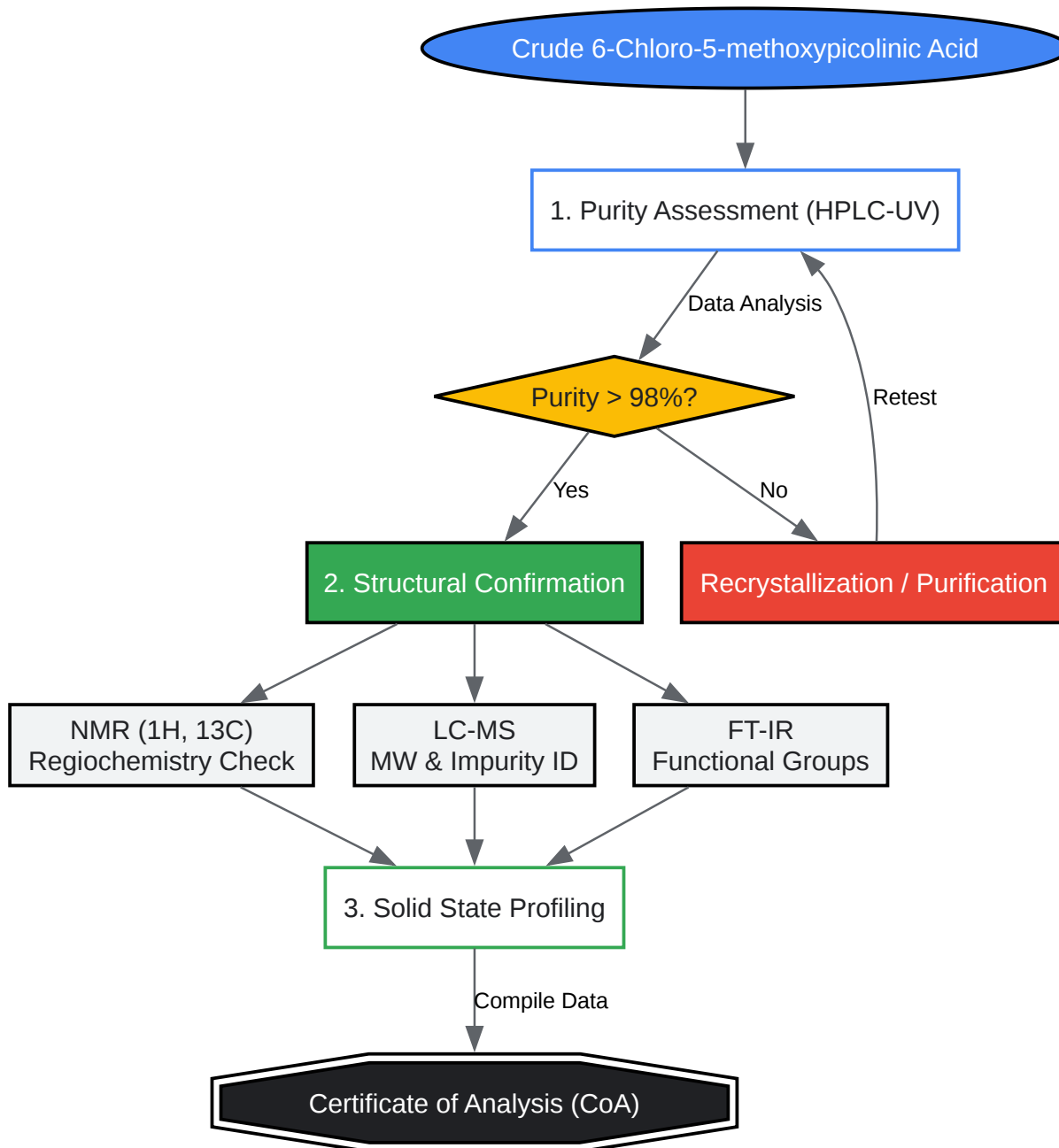
Key Diagnostic: The coupling constant ($J \approx 8.5$ Hz) confirms the ortho relationship of the two aromatic protons, verifying the 2,5,6-substitution pattern. A meta coupling (e.g., in a 2,4,6-substitution) would be ~ 1 – 2 Hz.

Protocol D: Infrared Spectroscopy (FT-IR)

- Method: ATR (Attenuated Total Reflectance) on solid sample.
- Key Bands:
 - 3300–2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).
 - 1700–1720 cm⁻¹: C=O stretch (Carboxylic acid).
 - 1580, 1450 cm⁻¹: Pyridine ring skeletal vibrations.
 - 1250–1280 cm⁻¹: C-O stretch (Aryl ether).
 - 700–800 cm⁻¹: C-Cl stretch.

Analytical Workflow Diagram

The following diagram illustrates the logical flow for full characterization, ensuring no critical quality attribute is overlooked.



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Figure 1: Integrated Analytical Workflow for the characterization of **6-Chloro-5-methoxypicolinic acid**, detailing the decision gates between purity assessment and structural validation.

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